Potassium canrenoate

描述

Potassium canrenoate, also known as canrenoate potassium, is a potassium salt of canrenoic acid. It belongs to the spirolactone group and functions as an aldosterone antagonist. This compound is notable for its use in clinical settings, particularly for its ability to be administered parenterally (intravenously) rather than orally .

准备方法

Synthetic Routes and Reaction Conditions: Potassium canrenoate is synthesized through the reaction of canrenoic acid with potassium hydroxide. The reaction typically involves dissolving canrenoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows Good Manufacturing Practices (GMP). The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in large batches to meet clinical demand .

化学反应分析

Types of Reactions: Potassium canrenoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form canrenone, an active metabolite.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can occur at specific sites on the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.

Major Products Formed: The major product formed from the oxidation of this compound is canrenone, which retains the aldosterone antagonist activity .

科学研究应用

Clinical Applications

1.1 Organ Donation

A recent study investigated the effects of potassium canrenoate on brain-dead organ donors. In a randomized controlled trial, participants received either 200 mg of this compound or a placebo every six hours until organ procurement. The primary outcomes measured included cardiocirculatory arrest and the feasibility of kidney procurement. The study aimed to assess whether this compound could mitigate acute and chronic renal dysfunction in this critical population .

1.2 Liver Cirrhosis

This compound has been evaluated for its efficacy in patients with liver cirrhosis to prevent complications such as ascites and esophageal varices. A double-blind study involving 120 patients demonstrated that those treated with 100 mg/day of this compound had a significantly lower cumulative occurrence of ascites and variceal progression compared to the placebo group (17.6% vs. 38.3%, p < 0.05) over one year . This finding suggests that this compound may play a beneficial role in managing portal hypertension-related complications.

1.3 COVID-19 Treatment

The application of this compound in treating COVID-19-associated pneumonia has been explored in multiple studies. One randomized clinical trial assessed its safety and effectiveness compared to a placebo in patients with pneumonia caused by SARS-CoV-2. Although the results indicated no significant differences in mechanical ventilation duration or hospitalization length, changes in inflammatory markers were observed, suggesting potential anti-inflammatory effects . However, further research is needed to confirm these findings.

Pharmacological Properties

This compound is known for its ability to block mineralocorticoid receptors, which leads to diuresis and a reduction in blood pressure by inhibiting sodium reabsorption in the kidneys. Its metabolism differs from spironolactone; studies have shown that plasma concentrations of its active metabolite, canrenone, are significantly higher following this compound administration . This pharmacokinetic profile may contribute to its efficacy in various therapeutic applications.

Case Studies

3.1 Hypokalemia Management

In a notable case involving an adolescent male with severe hypokalemia and hypomagnesemia, this compound was part of the treatment regimen that successfully stabilized serum potassium levels prior to surgical intervention for a pneumothorax. This case illustrates the compound's utility beyond its primary indications .

Data Summary

作用机制

Potassium canrenoate exerts its effects by antagonizing the mineralocorticoid receptor, which is the receptor for aldosterone. By blocking this receptor, this compound prevents aldosterone from exerting its effects on sodium and water retention. This leads to increased excretion of sodium and water, reducing blood volume and pressure. The compound is metabolized to canrenone, which is the active form responsible for its therapeutic effects .

相似化合物的比较

Spironolactone: Another aldosterone antagonist that is commonly used in clinical settings. Unlike potassium canrenoate, spironolactone is typically administered orally.

Eplerenone: A selective aldosterone receptor antagonist with fewer side effects compared to spironolactone.

Canrenone: The active metabolite of both this compound and spironolactone, sharing similar pharmacological properties

Uniqueness: this compound is unique in its ability to be administered intravenously, making it suitable for patients who cannot take oral medications. This feature sets it apart from other aldosterone antagonists like spironolactone and eplerenone .

生物活性

Potassium canrenoate is a mineralocorticoid receptor antagonist primarily used in the treatment of conditions related to excessive aldosterone, such as hypertension and heart failure. This article explores its biological activity, mechanisms of action, clinical applications, and recent research findings, including case studies and data tables.

This compound acts by inhibiting the effects of aldosterone, which is responsible for sodium retention and potassium excretion in the kidneys. By blocking aldosterone receptors, it promotes sodium excretion and potassium retention, leading to diuretic effects. This mechanism is crucial in managing conditions like hypertension and heart failure.

Clinical Applications

- Hypertension Management : this compound is effective in lowering blood pressure in patients with primary hyperaldosteronism.

- Heart Failure : It is utilized as an adjunct therapy in heart failure to mitigate fluid overload.

- Cirrhosis : In patients with liver cirrhosis, this compound helps manage ascites by counteracting aldosterone-induced fluid retention.

Study on COVID-19 Pneumonia

A randomized controlled trial investigated the influence of this compound on inflammatory markers in patients with COVID-19 pneumonia. The study included 49 hospitalized patients divided into two groups: one receiving this compound and the other a placebo. Key findings included:

- Inflammatory Markers : Significant changes were observed in interleukin-6 (IL-6) levels, which decreased from pg/mL at day 1 to pg/mL at day 7 in the this compound group (p = 0.006). In contrast, no significant changes were noted in the placebo group .

- T-cell Activity : The percentage of CD3+ T-cells increased significantly from day 1 to day 7 in the this compound group, suggesting an immune-modulating effect .

Effects on Ascites and Varices

A study evaluating this compound's effects on patients with preascitic cirrhosis found that it significantly reduced the cumulative occurrence of complications such as ascites and variceal progression over one year compared to placebo (17.6% vs. 38.3%, p < 0.05) without notable adverse effects .

Summary of Clinical Studies on this compound

Hypokalemia Treatment Case

An 18-year-old male presented with severe hypokalemia (2.5 mmol/L) treated with this compound alongside potassium chloride and magnesium supplements. Following treatment, serum potassium stabilized at levels between 2.8 – 2.9 mmol/L, demonstrating its efficacy in correcting electrolyte imbalances .

Intracranial Pressure Management

Research indicated that this compound effectively reduces perifocal brain edema associated with raised intracranial pressure, suggesting its potential utility in neurocritical care settings .

属性

CAS 编号 |

2181-04-6 |

|---|---|

分子式 |

C22H29KO4 |

分子量 |

396.6 g/mol |

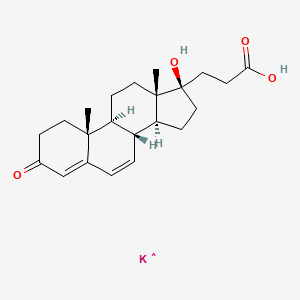

IUPAC 名称 |

potassium;3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |

InChI |

InChI=1S/C22H30O4.K/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/q;+1/p-1/t16?,17?,18?,20-,21-,22+;/m0./s1 |

InChI 键 |

JTZQCHFUGHIPDF-KDWQWJJSSA-M |

SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C.[K] |

手性 SMILES |

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@]4(CCC(=O)[O-])O)C.[K+] |

规范 SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[K+] |

外观 |

Solid powder |

Key on ui other cas no. |

2181-04-6 |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

4138-96-9 (acid) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

17 Hydroxy 3 Oxo 17alpha Pregna 4,6 Diene 21 Carboxylic Acid 17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic Acid Acid, 17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic Acid, Canrenoic Canrenoate Potassium Canrenoate, Potassium Canrenoic Acid Kalium Can. Ratiopharm Kalium-Can.-ratiopharm Potassium Canrenoate SC 14266 SC-14266 SC14266 Soldactone Soludactone Spiroctan |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。